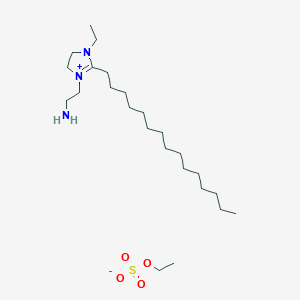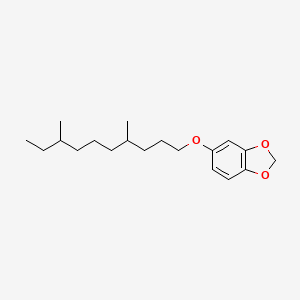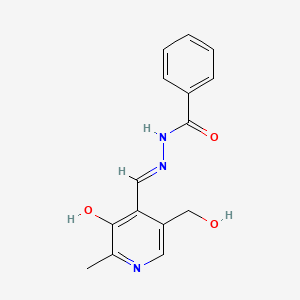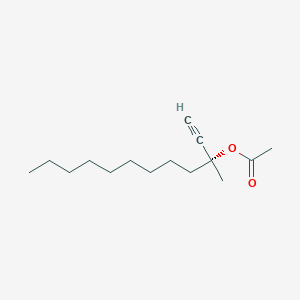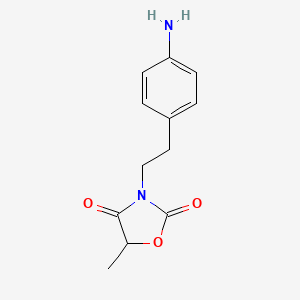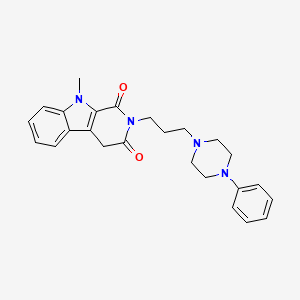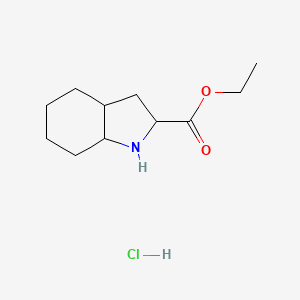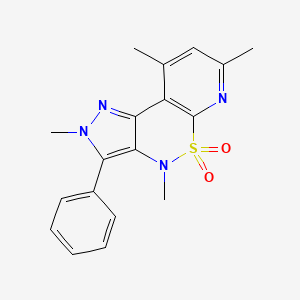
(+-)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide is a synthetic organic compound characterized by the presence of a benzoyloxy group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide typically involves the oxidative coupling of ketones with benzoyl peroxide. One efficient method utilizes tert-butyl hydroperoxide (TBHP) as an oxidizing agent to achieve α-benzoyloxylation of ketones . This process provides access to a wide range of α-benzoyloxy ketones in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable oxidative coupling reactions with readily available reagents like benzoyl peroxide and TBHP suggests potential for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using benzoyl peroxide to form benzoyloxy radicals.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide, TBHP, and water in combination with cesium carbonate (Cs₂CO₃) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Bis-(benzoyloxy)-1,2-diamines.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Various substituted benzoyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
(±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of (±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide involves the formation of benzoyloxy radicals upon cleavage of the peroxide bond . These radicals interact with proteins and other biomolecules, leading to various biological effects. The compound targets specific molecular pathways, including those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cocaine analogues: Compounds with similar benzoyloxy functionality on a tropane skeleton.
Phenylpyrroles: Compounds that undergo benzoyloxylation reactions similar to (±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide.
Uniqueness
(±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide is unique due to its specific structural features, including the combination of a benzoyloxy group with a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88877-59-2 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
[1-(2-amino-2-oxoethyl)-5-oxopyrrolidin-3-yl] benzoate |
InChI |
InChI=1S/C13H14N2O4/c14-11(16)8-15-7-10(6-12(15)17)19-13(18)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16) |
InChI-Schlüssel |
WHMQYYXMYHNOLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)CC(=O)N)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


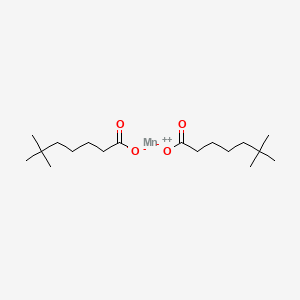
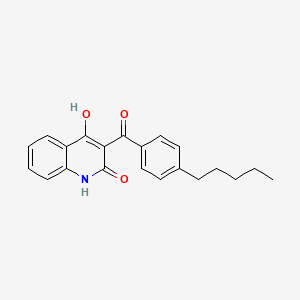
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
